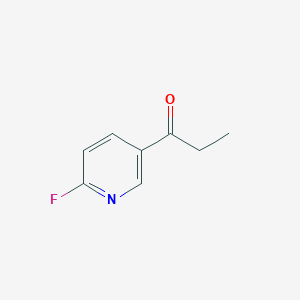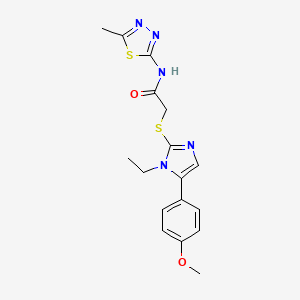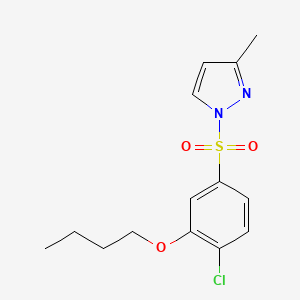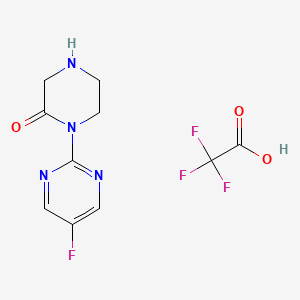
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine, also known as CPT-11, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves the conversion of the prodrug to its active form, SN-38, which then inhibits topoisomerase I. This results in the formation of DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of topoisomerase I in cancer cells. However, one limitation of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is that it can be toxic to normal cells as well as cancer cells, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for research on 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of new prodrugs that can be selectively activated in cancer cells, reducing toxicity to normal cells. Another area of interest is the development of combination therapies that can enhance the efficacy of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in cancer treatment. Finally, there is ongoing research on the use of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in combination with immunotherapy, which may enhance the immune response to cancer cells.
Méthodes De Synthèse
The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 2-cyclopentylethylamine with thionyl chloride to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with potassium thiocyanate to form the thiocyanate salt. The final step involves the reaction of the thiocyanate salt with hydrazine hydrate to form the desired product, 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine.
Applications De Recherche Scientifique
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential use in cancer treatment. It is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. SN-38 is a potent inhibitor of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, SN-38 can induce DNA damage and cell death in cancer cells.
Propriétés
IUPAC Name |
5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDQSGIOLGMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Oxopyrrolidin-1-yl)-N-[4-phenyl-3-(prop-2-enoylamino)butyl]butanamide](/img/structure/B2936210.png)

![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)

![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanamine](/img/structure/B2936221.png)
![Methyl 3-[methyl-[3-(methylamino)propanoyl]amino]propanoate;hydrochloride](/img/structure/B2936222.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)

![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)
![methyl 6-acetyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2936230.png)
